

# Application Note: Purity Assessment of Synthesized 8-Chloroisoquinolin-5-ol

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## Compound of Interest

Compound Name: 8-Chloroisoquinolin-5-ol

CAS No.: 1897765-51-3

Cat. No.: B1459379

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## Introduction & Scientific Context

**8-Chloroisoquinolin-5-ol** is a critical scaffold in medicinal chemistry, often utilized for its metal-chelating properties and as a precursor for antiviral and neuroprotective agents. Synthetically, it is typically derived from the electrophilic chlorination of isoquinolin-5-ol.

The Analytical Challenge: The hydroxyl group at position 5 is a strong electron-donating group (EDG) that directs electrophilic substitution to the ortho (C6) and para (C8) positions. Consequently, the synthesis inevitably produces a mixture of the target 8-chloro isomer, the 6-chloro regioisomer, and the 6,8-dichloro byproduct.

Standard C18 HPLC methods often fail to resolve the 6-chloro and 8-chloro regioisomers due to their identical mass and similar hydrophobicity. This protocol establishes a multi-modal analytical strategy using Phenyl-Hexyl UHPLC for regio-selectivity and qNMR for absolute purity determination.

## Chemical Structure & Numbering[1][2]

- Target: **8-Chloroisoquinolin-5-ol**

- Formula: C  
H  
ClNO<sup>[1][2]</sup>
- MW: 179.60 g/mol
- Key Features: Amphoteric nature (Basic N, Acidic OH).

## Analytical Strategy Overview

The purity assessment relies on three orthogonal pillars to ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness):

Method	Purpose	Critical Quality Attribute (CQA)
UHPLC-PDA-MS	Purity Profiling	Separation of 6-Cl and 8-Cl regioisomers; detection of starting material.
<sup>1</sup> H-NMR	Structural ID	Confirmation of substitution pattern (C8 vs C6) via coupling constants and chemical shifts.
qNMR	Absolute Assay	Determination of wt% purity using an internal standard (traceable to NIST).

## Protocol 1: UHPLC-PDA-MS Purity Profiling

Rationale: Standard C18 columns interact primarily via hydrophobic mechanisms. To separate regioisomers that differ only in the position of a chlorine atom on an aromatic ring, we utilize a Phenyl-Hexyl stationary phase. This phase exploits

interactions, which are sensitive to the electron density distribution differences between the 6-chloro and 8-chloro isomers.

## Chromatographic Conditions

- System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class
- Column: Waters XSelect CSH Phenyl-Hexyl XP, 2.1 x 100 mm, 2.5  $\mu\text{m}$  (or equivalent)
  - Why: The CSH (Charged Surface Hybrid) particle provides excellent peak shape for basic compounds (isoquinolines) at low pH.
- Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
  - Why: Keeps the isoquinoline nitrogen protonated ( ) and the phenol neutral, preventing peak tailing.
- Mobile Phase B: Acetonitrile (LC-MS Grade)
- Flow Rate: 0.4 mL/min
- Column Temp: 40°C
- Detection:
  - UV: 254 nm (BW 4 nm), 320 nm (specific for isoquinoline core).
  - MS: ESI+, Scan range 100–500 m/z.

## Gradient Table

Time (min)	%A	%B	Curve	Description
0.00	95	5	Initial	Equilibration
1.00	95	5	6	Hold for polar impurities
8.00	60	40	6	Shallow gradient for isomer separation
10.00	5	95	6	Wash lipophilic dimers
12.00	5	95	6	Hold
12.10	95	5	1	Re-equilibration
15.00	95	5	1	End

## System Suitability Criteria

- Resolution ( ): > 1.5 between **8-Chloroisoquinolin-5-ol** and 6-Chloroisoquinolin-5-ol.
- Tailing Factor ( ): 0.8 – 1.2.
- Precision: RSD < 2.0% for peak area (n=5 injections).

## Protocol 2: Structural Confirmation via <sup>1</sup>H-NMR

Rationale: Mass spectrometry cannot distinguish between the 6-Cl and 8-Cl regioisomers (both m/z 180). NMR is required to verify the substitution pattern.

## Sample Preparation

- Solvent: DMSO-  
(Provides optimal solubility for polar heterocycles).

- Concentration: ~10 mg/mL.

## Diagnostic Signals (Interpretation)

The isoquinoline ring protons (H1, H3, H4) and the benzenoid ring protons (H6, H7, H8) are the key indicators.

- Parent (Isoquinolin-5-ol): H6, H7, H8 form an ABC system (multiplets).
- Target (8-Chloro isomer):
  - H1 (Singlet): Deshielded (~9.2-9.4 ppm). May show broadening due to peri-interaction with Cl at C8.
  - H6 & H7: Appear as two doublets (AB system) with ortho-coupling ( Hz).
  - NOE: Irradiation of the hydroxyl proton (if visible) or H4 should show NOE enhancement of H6.
- Impurity (6-Chloro isomer):
  - H7 & H8: Appear as two doublets (AB system).
  - NOE: Irradiation of OH will NOT enhance the ortho-proton (Cl is at C6, blocking the interaction).

## Protocol 3: Absolute Purity by qNMR

Rationale: Chromatographic purity (% area) often overestimates true purity due to differences in extinction coefficients and invisible inorganic salts. qNMR provides a direct mole-for-mole assay.

## Internal Standard Selection

- Standard: Maleic Acid (Traceable, high purity >99.9%).

- Why: Maleic acid singlet (~6.2 ppm in DMSO) does not overlap with the aromatic region of isoquinoline (7.0 – 9.5 ppm).

## Procedure

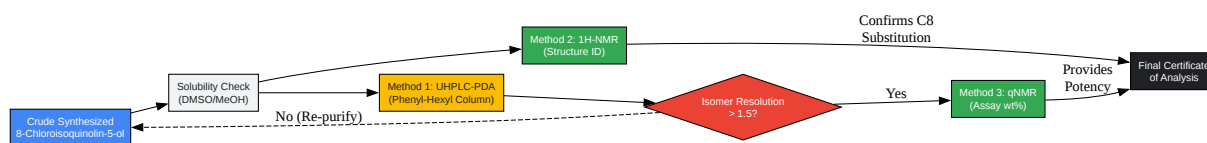
- Weighing: Accurately weigh ~10 mg of Sample ( ) and ~5 mg of Maleic Acid ( ) into the same vial using a micro-balance (readability 0.001 mg).
- Dissolution: Add 0.6 mL DMSO- . Vortex until fully dissolved.
- Acquisition:
  - Pulse angle: 90°.
  - Relaxation delay ( ): 60 seconds (Must be ).
  - Scans: 16 or 32.
  - Temperature: 298 K.

## Calculation

Where:

- : Integrated Area
- : Number of protons (Maleic acid olefinic H = 2; Isoquinoline H1 = 1)
- : Molecular Weight
- : Mass
- : Purity (as decimal)

## Workflow Visualization



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Caption: Integrated workflow for the purity assessment of **8-Chloroisoquinolin-5-ol**, ensuring structural identity and quantitative accuracy.

## References

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- Internal Standards for qNMR

- ResolveMass. "Choosing the Right qNMR Internal Standard." ResolveMass Laboratories.  
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